S-(2-Hydroxy-3-phenoxypropyl) ethanethioate
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Overview
Description
S-(2-Hydroxy-3-phenoxypropyl) ethanethioate: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxy group, a phenoxy group, and an ethanethioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxy-3-phenoxypropyl) ethanethioate typically involves the reaction of thioacetic acid with 3-phenoxy-2-hydroxypropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: S-(2-Hydroxy-3-phenoxypropyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The ethanethioate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-oxo-3-phenoxypropyl ethanethioate.
Reduction: Formation of 2-hydroxy-3-phenylpropyl ethanethioate.
Substitution: Formation of various substituted ethanethioates depending on the nucleophile used.
Scientific Research Applications
S-(2-Hydroxy-3-phenoxypropyl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(2-Hydroxy-3-phenoxypropyl) ethanethioate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-3-phenoxypropyl acrylate
- 3-Phenoxy-2-hydroxypropyl methacrylate
- 2-Hydroxy-3-phenoxypropyl prop-2-enoate
Comparison: S-(2-Hydroxy-3-phenoxypropyl) ethanethioate is unique due to the presence of the ethanethioate moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of hydroxy, phenoxy, and ethanethioate groups makes it a versatile compound for various applications .
Properties
CAS No. |
321163-40-0 |
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Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
S-(2-hydroxy-3-phenoxypropyl) ethanethioate |
InChI |
InChI=1S/C11H14O3S/c1-9(12)15-8-10(13)7-14-11-5-3-2-4-6-11/h2-6,10,13H,7-8H2,1H3 |
InChI Key |
UKHUEUZKGZKMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(COC1=CC=CC=C1)O |
Origin of Product |
United States |
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